
(1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a pyrrolidine ring, making it a unique structure in the field of organic chemistry.
Vorbereitungsmethoden
The synthesis of (1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol involves several steps. One common method includes the reaction of 3-bromo-4-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the compound to its corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Wirkmechanismus
The mechanism of action of (1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting protein arginine methyltransferase 5 (PRMT5), which is involved in various cellular processes such as RNA splicing and DNA repair .
Vergleich Mit ähnlichen Verbindungen
(1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol can be compared with other similar compounds, such as:
(1-(3-Chloro-4-fluorobenzyl)pyrrolidin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(1-(3-Bromo-4-methylbenzyl)pyrrolidin-3-yl)methanol: Similar structure but with a methyl group instead of fluorine.
(1-(3-Bromo-4-fluorobenzyl)piperidin-3-yl)methanol: Similar structure but with a piperidine ring instead of pyrrolidine.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and ring structure, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15BrFNO |
|---|---|
Molekulargewicht |
288.16 g/mol |
IUPAC-Name |
[1-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H15BrFNO/c13-11-5-9(1-2-12(11)14)6-15-4-3-10(7-15)8-16/h1-2,5,10,16H,3-4,6-8H2 |
InChI-Schlüssel |
FUUDHQFVPQYWMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CO)CC2=CC(=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


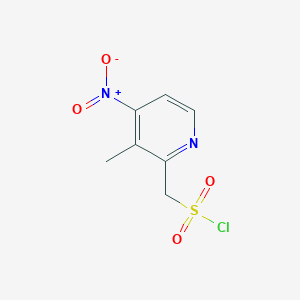
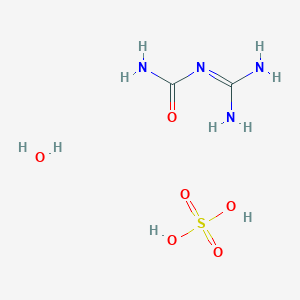
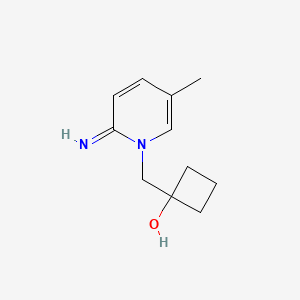
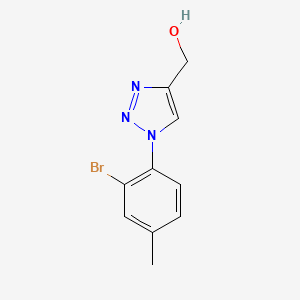
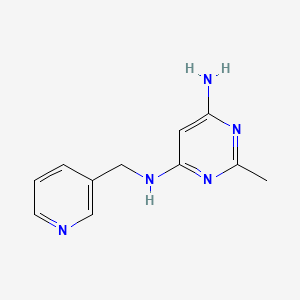
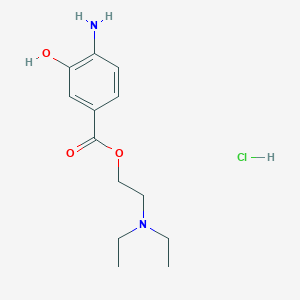
![[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13343185.png)
![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate](/img/structure/B13343196.png)
![(10R,12S)-N-[(4S,7S,12S,13S,16R,17R,19S,22S,26S)-16-(2-aminoethylamino)-7-[(1R)-3-amino-1-hydroxypropyl]-4-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-12,17,26-trihydroxy-22-[(1R)-1-hydroxyethyl]-2,5,8,14,20,23-hexaoxo-1,3,6,9,15,21-hexazatricyclo[22.3.0.09,13]heptacosan-19-yl]-10,12-dimethyltetradecanamide](/img/structure/B13343210.png)
![1,3-Bis[(4-methylphenyl)amino]urea](/img/structure/B13343211.png)
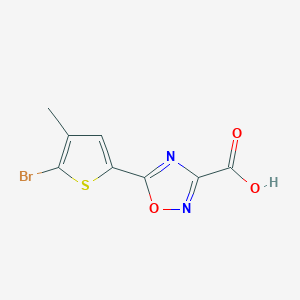
![2-(tert-Butoxycarbonyl)-5-methoxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13343230.png)
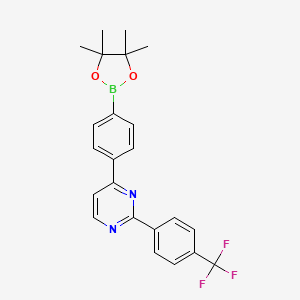
![1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343248.png)
